molecular formula C29H35IN2 B8004334 1-(3-methylbutyl)-4-[[1-(3-methylbutyl)quinolin-1-ium-4-yl]methylidene]quinoline;iodide

1-(3-methylbutyl)-4-[[1-(3-methylbutyl)quinolin-1-ium-4-yl]methylidene]quinoline;iodide

Cat. No.: B8004334
M. Wt: 538.5 g/mol
InChI Key: QGKMIGUHVLGJBR-UHFFFAOYSA-M
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Description

Mechanism of Action

Target of Action

1,1’-Diisoamyl-4,4’-Cyanine Iodide is a complex compound with a molecular weight of 538.5061 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to belong to the class of quinocyanine dyes and exhibits red and blue shifted absorption bands on aggregation . This suggests that the compound interacts with its targets by absorbing light and undergoing electronic transitions.

Biochemical Pathways

It is known that cyanine dyes can be used to study various biological processes due to their ability to absorb light and undergo electronic transitions

Result of Action

It is known that cyanine dyes can cause changes in color and absorption band shape as solutions are diluted

Action Environment

The action of 1,1’-Diisoamyl-4,4’-Cyanine Iodide can be influenced by various environmental factors. For instance, the compound’s absorption bands shift when it aggregates , suggesting that its action can be affected by concentration changes. Additionally, the compound’s absorption spectra can be influenced by the nature of the solvent

Preparation Methods

The synthesis of 1,1’-Diisoamyl-4,4’-cyanine iodide typically involves the reaction of quinoline derivatives with alkyl halides under specific conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,1’-Diisoamyl-4,4’-cyanine iodide undergoes various chemical reactions, including:

Scientific Research Applications

1,1’-Diisoamyl-4,4’-cyanine iodide has a wide range of applications in scientific research, including:

    Chemistry: Used as a dye in various chemical reactions and processes.

    Biology: Employed in fluorescence microscopy and flow cytometry for staining and imaging biological samples.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the manufacturing of optical devices and sensors.

Comparison with Similar Compounds

1,1’-Diisoamyl-4,4’-cyanine iodide can be compared with other cyanine dyes such as 1,1’-Diethyl-4,4’-cyanine iodide and 1,1’-Diethyl-2,2’-cyanine iodide. These compounds share similar photophysical properties but differ in their alkyl chain lengths and substituents, which can affect their solubility, fluorescence intensity, and applications . The uniqueness of 1,1’-Diisoamyl-4,4’-cyanine iodide lies in its specific alkyl chain length, which can influence its interaction with biological molecules and its suitability for certain applications.

Properties

IUPAC Name

1-(3-methylbutyl)-4-[[1-(3-methylbutyl)quinolin-1-ium-4-yl]methylidene]quinoline;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N2.HI/c1-22(2)13-17-30-19-15-24(26-9-5-7-11-28(26)30)21-25-16-20-31(18-14-23(3)4)29-12-8-6-10-27(25)29;/h5-12,15-16,19-23H,13-14,17-18H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKMIGUHVLGJBR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=CC(=CC2=CC=[N+](C3=CC=CC=C23)CCC(C)C)C4=CC=CC=C41.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966673
Record name 1-(3-Methylbutyl)-4-{[1-(3-methylbutyl)quinolin-4(1H)-ylidene]methyl}quinolin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

523-42-2
Record name Quinoline blue
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=523-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methylbutyl)-4-{[1-(3-methylbutyl)quinolin-4(1H)-ylidene]methyl}quinolin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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